4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the thiadiazole-furan intermediate with N-phenethylpiperidine-1-carboxamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Furanones.
Reduction: Thiadiazoline derivatives.
Substitution: Alkylated furan derivatives.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria, or it may interact with cellular receptors involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol: Exhibits significant biological activities, including antifungal and antibacterial properties
Uniqueness
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide stands out due to its unique combination of a furan ring, a thiadiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-20(21-11-8-15-5-2-1-3-6-15)24-12-9-16(10-13-24)18-22-23-19(27-18)17-7-4-14-26-17/h1-7,14,16H,8-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPFVDRPHFGEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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